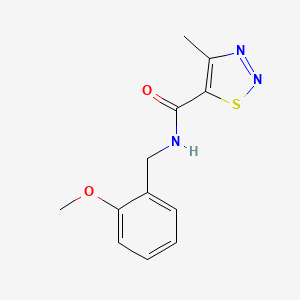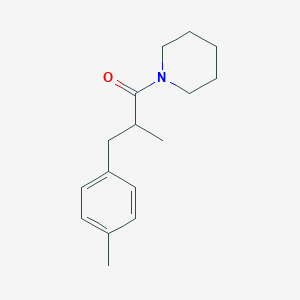
N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as MBMST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBMST is a thiadiazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activities by inhibiting various enzymes and proteins. For example, this compound has been shown to inhibit the growth of cancer cells by inhibiting topoisomerase II and tubulin polymerization. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity towards cancer cells, inhibits the growth of Mycobacterium tuberculosis, and exhibits antifungal activity. In vivo studies have shown that this compound exhibits antitumor activity in mice and exhibits herbicidal and insecticidal activity in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its broad spectrum of biological activities. This compound exhibits anticancer, antitubercular, antifungal, herbicidal, and insecticidal activities. Another advantage is its low toxicity towards normal cells and organisms. However, one of the main limitations of this compound is its low solubility in water, which can limit its applications in some fields.
Orientations Futures
There are several future directions for N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide research. One direction is the synthesis of this compound derivatives with improved solubility and biological activities. Another direction is the development of this compound-based metal complexes with potential applications in catalysis and sensors. Furthermore, the use of this compound as a lead compound for the development of new drugs with improved anticancer, antitubercular, and antifungal activities is another promising direction for future research.
Conclusion:
In conclusion, this compound is a thiadiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits a broad spectrum of biological activities, including anticancer, antitubercular, antifungal, herbicidal, and insecticidal activities. The synthesis of this compound can be achieved using various methods, and its yield and purity can be improved by optimizing the reaction conditions. Although the exact mechanism of action of this compound is not fully understood, studies have shown that this compound exhibits its biological activities by inhibiting various enzymes and proteins. Future research on this compound is promising, and its potential applications in various fields make it a compound of interest for many researchers.
Méthodes De Synthèse
N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methoxybenzylamine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The yield and purity of this compound can be improved by using different solvents, reaction times, and temperatures.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitubercular, and antifungal activities. In material science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensors. In agriculture, this compound has been shown to exhibit herbicidal and insecticidal activities.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPFFNLPNQIICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)
![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)

![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)
![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)


![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
